molecular formula C18H14ClFN4O3S B11632660 N'-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]phenyl}methylidene]-4-methylbenzenesulfonohydrazide

N'-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]phenyl}methylidene]-4-methylbenzenesulfonohydrazide

Cat. No.: B11632660
M. Wt: 420.8 g/mol
InChI Key: UQCNZQFTNGZZLE-LSHDLFTRSA-N
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Description

N’-[(E)-{4-[(2-CHLORO-5-FLUOROPYRIMIDIN-4-YL)OXY]PHENYL}METHYLIDENE]-4-METHYLBENZENE-1-SULFONOHYDRAZIDE is a complex organic compound that features a combination of pyrimidine, phenyl, and sulfonohydrazide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{4-[(2-CHLORO-5-FLUOROPYRIMIDIN-4-YL)OXY]PHENYL}METHYLIDENE]-4-METHYLBENZENE-1-SULFONOHYDRAZIDE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{4-[(2-CHLORO-5-FLUOROPYRIMIDIN-4-YL)OXY]PHENYL}METHYLIDENE]-4-METHYLBENZENE-1-SULFONOHYDRAZIDE can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonohydrazide group to other functional groups such as amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

N’-[(E)-{4-[(2-CHLORO-5-FLUOROPYRIMIDIN-4-YL)OXY]PHENYL}METHYLIDENE]-4-METHYLBENZENE-1-SULFONOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be utilized in the development of advanced materials with unique properties, such as polymers or nanomaterials.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N’-[(E)-{4-[(2-CHLORO-5-FLUOROPYRIMIDIN-4-YL)OXY]PHENYL}METHYLIDENE]-4-METHYLBENZENE-1-SULFONOHYDRAZIDE involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The sulfonohydrazide group may also play a role in modulating the compound’s activity by forming hydrogen bonds or other interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-{4-[(2-CHLORO-5-FLUOROPYRIMIDIN-4-YL)OXY]PHENYL}METHYLIDENE]-4-METHYLBENZENE-1-SULFONOHYDRAZIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H14ClFN4O3S

Molecular Weight

420.8 g/mol

IUPAC Name

N-[(E)-[4-(2-chloro-5-fluoropyrimidin-4-yl)oxyphenyl]methylideneamino]-4-methylbenzenesulfonamide

InChI

InChI=1S/C18H14ClFN4O3S/c1-12-2-8-15(9-3-12)28(25,26)24-22-10-13-4-6-14(7-5-13)27-17-16(20)11-21-18(19)23-17/h2-11,24H,1H3/b22-10+

InChI Key

UQCNZQFTNGZZLE-LSHDLFTRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)OC3=NC(=NC=C3F)Cl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)OC3=NC(=NC=C3F)Cl

Origin of Product

United States

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